butyl 4-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}benzoate
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Overview
Description
BUTYL 4-[(E)-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]BENZOATE is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound features a butyl ester group attached to a benzoate moiety, with a fluorophenylmethoxy substituent, making it a complex and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[(E)-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]BENZOATE typically involves a multi-step process. One common method is the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates. This method involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-[(E)-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
BUTYL 4-[(E)-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of BUTYL 4-[(E)-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate: Another ester with similar structural features but different functional groups.
Ethyl benzoate: A simpler ester with a similar benzoate moiety but different alkyl group.
Uniqueness
BUTYL 4-[(E)-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]BENZOATE is unique due to its complex structure, which includes a fluorophenylmethoxy substituent
Properties
Molecular Formula |
C25H24FNO3 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
butyl 4-[[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]benzoate |
InChI |
InChI=1S/C25H24FNO3/c1-2-3-16-29-25(28)21-8-12-23(13-9-21)27-17-19-6-14-24(15-7-19)30-18-20-4-10-22(26)11-5-20/h4-15,17H,2-3,16,18H2,1H3 |
InChI Key |
UDXITRIOYQOKIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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